ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate
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Overview
Description
Ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Analysis
- A study by Baba et al. (2019) analyzed the crystal structure of a compound similar to ethyl (4-methyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(oxo)acetate, focusing on its 3D network structure and π–π interactions which could be relevant in materials science and molecular engineering (Baba et al., 2019).
Antimicrobial Agents
- Desai et al. (2007) synthesized and characterized new quinazoline derivatives, which included compounds structurally related to this compound, for their potential as antimicrobial agents (Desai et al., 2007).
Cytotoxic Activity in Cancer Research
- Nguyen et al. (2019) studied derivatives of a compound structurally similar to this compound for their cytotoxic activity against leukemia and breast cancer cell lines, highlighting its potential use in cancer research (Nguyen et al., 2019).
Spectroscopic Analysis and Molecular Docking
- El-Azab et al. (2016) conducted a comprehensive spectroscopic analysis of a compound closely related to this compound. Their study also included molecular docking, which suggests potential inhibitory activity against specific biological targets (El-Azab et al., 2016).
Synthesis and Characterization for Potential Pharmacological Use
- Several studies, including those by Riadi et al. (2021) and Rajveer et al. (2010), have focused on the synthesis and characterization of quinazolinone derivatives, which are structurally related to the compound . These studies explore their potential use as pharmacological agents (Riadi et al., 2021), (Rajveer et al., 2010).
Properties
IUPAC Name |
ethyl 2-(4-methyl-4-phenyl-2,3-dihydroquinolin-1-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-24-19(23)18(22)21-14-13-20(2,15-9-5-4-6-10-15)16-11-7-8-12-17(16)21/h4-12H,3,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBZRXRSRSRCMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(C2=CC=CC=C21)(C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.